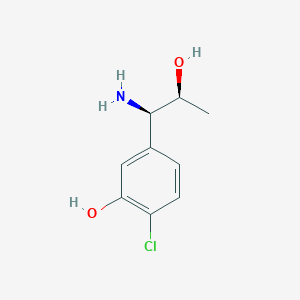

5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol

Description

5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol is a chiral phenolic compound featuring a chlorinated aromatic ring substituted with an aminopropanol moiety. Its stereochemistry—defined by the (2S,1R) configuration—plays a critical role in its physicochemical and biological properties. The chlorine atom at the 2-position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the amino-hydroxypropyl side chain contributes to hydrogen-bonding capabilities and solubility in polar solvents.

Properties

Molecular Formula |

C9H12ClNO2 |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

5-[(1R,2S)-1-amino-2-hydroxypropyl]-2-chlorophenol |

InChI |

InChI=1S/C9H12ClNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1 |

InChI Key |

IDYGZWKQNDTMHS-CDUCUWFYSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=C(C=C1)Cl)O)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)Cl)O)N)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Commonly, the synthesis begins from chlorinated phenol derivatives or benzoxazolone precursors that can be selectively chlorinated and then functionalized.

Key Synthetic Steps

Chlorination of Phenolic Precursors: Chlorination is often performed on benzoxazolone or related compounds to yield chlorinated intermediates such as 5-chloro-2-aminophenol or 6-chlorobenzoxazolone. These intermediates serve as the phenolic core for subsequent functionalization.

Hydrolytic Cleavage: The chlorinated benzoxazolone intermediates undergo acidic or alkaline hydrolysis to yield chlorinated aminophenols with high selectivity.

Side Chain Introduction: The chiral amino-hydroxypropyl side chain is introduced through nucleophilic substitution or reductive amination methods, ensuring the correct stereochemistry is maintained or established.

Stereochemical Control: Use of chiral starting materials or chiral catalysts is essential to achieve the (2S,1R) configuration. Methods include asymmetric synthesis or resolution techniques.

Detailed Preparation Methods

Chlorination and Hydrolysis of Benzoxazolone

A patented process describes the preparation of 5-chloro-2-aminophenol, a key intermediate, via chlorination of benzoxazolone in aqueous media using alkali metal hypochlorites or chlorine ions with inorganic peroxides such as hydrogen peroxide. The reaction conditions are:

| Parameter | Conditions |

|---|---|

| pH | 0 to 3 (preferably 1 to 2) |

| Temperature | 50 to 70 °C (preferably 60 °C) |

| Chlorinating agents | Alkali metal hypochlorites or chlorine ions with H2O2 |

| Hydrolysis temperature | 100 to 170 °C |

| Hydrolysis medium | Mineral acids of medium to high concentration |

This method achieves high selectivity for 5-chloro-2-aminophenol with minimal chlorinated by-products. The process avoids the use of organic solvents and reduces hazardous chlorine gas emissions, enhancing safety and environmental compatibility.

Introduction of the Chiral Amino-Hydroxypropyl Side Chain

The amino-hydroxypropyl moiety is typically introduced through:

Nucleophilic substitution on the chlorinated phenol, where the chlorine can be displaced by a chiral amino alcohol derivative.

Reductive amination of an aldehyde or ketone precursor on the phenol ring with a chiral amino alcohol under controlled stereochemical conditions.

The stereochemistry is controlled by using enantiomerically pure starting materials or chiral catalysts. The reaction is often performed under mild conditions to preserve the sensitive functional groups.

Purification and Isolation

The final compound is isolated by crystallization or chromatographic techniques. Filtration, activated carbon treatment, and pH adjustments are used to remove impurities and secondary chlorinated components.

Comparative Data Table of Related Compounds and Synthetic Features

| Compound Name | Molecular Formula | Key Synthetic Feature | Stereochemistry Impact |

|---|---|---|---|

| 5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol | C9H12ClNO2 | Multi-step synthesis via chlorinated benzoxazolone | (2S,1R) configuration critical for activity |

| 5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol | C9H12ClNO2 | Similar route, different stereochemistry | Different stereochemistry affects biological activity |

| 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol | C9H12ClNO2 | Chlorine at para position, nucleophilic substitution | Positional isomerism alters reactivity |

Research Findings on Preparation Efficiency and Selectivity

The aqueous chlorination method using hypochlorites and hydrogen peroxide provides high selectivity (>80%) for the chlorinated aminophenol intermediate with low by-product formation.

Hydrolysis under controlled acidic conditions ensures effective cleavage of benzoxazolone intermediates without degradation.

The stereochemical purity of the final product depends heavily on the chiral source of the amino-hydroxypropyl side chain and reaction conditions during its introduction.

Avoidance of organic chlorinated solvents and hazardous chlorine gas improves environmental and operational safety.

Summary Table of Preparation Conditions

| Step | Conditions | Notes |

|---|---|---|

| Chlorination | Alkali metal hypochlorite, pH 1-2, 60 °C | High selectivity, aqueous medium |

| Hydrolysis | Mineral acid, 100-170 °C | Efficient cleavage to 5-chloro-2-aminophenol |

| Side chain introduction | Nucleophilic substitution or reductive amination | Use of chiral amino alcohol, mild conditions |

| Purification | pH adjustment, activated carbon filtration | Removal of impurities and by-products |

Chemical Reactions Analysis

Types of Reactions

5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4, H2), and bases (NaOH, KOtBu). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and in the development of chiral drugs.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism by which 5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorophenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Considerations

The compound shares structural motifs with halogenated aromatic systems and amino-alcohol derivatives. Key comparisons include:

a) (5S)-3-Chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyloxy]furan-2(5H)-one ()

- Core Structure: Contains a chlorinated furanone ring and a dihydropyrrole substituent, contrasting with the chlorophenol core of the target compound.

- Stereochemistry : Four chiral centers (C4(S), C5(R), C6(S), C9(R)) vs. the target compound’s two chiral centers (C1(R), C2(S)).

- Bioactivity: Exhibits antibacterial (e.g., MRSA inhibition) and antitumor activity, likely due to the furanone and dihydropyrrole moieties . In contrast, the target compound’s aminopropanol group may enhance interactions with biological receptors (e.g., adrenergic or neurotransmitter targets).

- Synthesis : Synthesized via asymmetric Michael addition-elimination, whereas the target compound likely requires stereoselective alkylation or enzymatic resolution for chiral purity.

b) C18H20N2O5 ()

- Core Structure: A spiro bicyclic system with methoxy and methyl groups, differing significantly from the linear aminopropanol side chain in the target compound.

- Functionality: Lacks chlorine but includes ether and amide linkages, which may confer distinct metabolic stability compared to the phenolic hydroxyl group in 5-((2S,1R)-1-amino-2-hydroxypropyl)-2-chlorophenol.

Stability and Intermolecular Interactions

- In contrast, the furanone derivative forms weaker C–H···O interactions in its crystal lattice .

- Chlorine’s position (ortho in the target vs. meta in the furanone) affects electronic distribution and reactivity—ortho substitution may sterically hinder electrophilic substitution.

Biological Activity

5-((2S,1R)-1-Amino-2-hydroxypropyl)-2-chlorophenol is a chiral compound with a unique phenolic structure that includes an amino group and a hydroxyl group. Its molecular formula is C₉H₁₂ClNO₂, and it has a molecular weight of approximately 201.65 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition.

Chemical Structure and Properties

The presence of both the amino and hydroxyl functional groups in this compound enhances its reactivity and interaction with biological macromolecules. The chlorine atom attached to the aromatic ring also plays a critical role in modulating its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| Density | 1.331 g/cm³ |

| pKa | 8.04 |

Mechanisms of Biological Activity

Research indicates that this compound may function as an enzyme inhibitor by forming hydrogen bonds and electrostatic interactions with specific target sites on enzymes or receptors. This ability to interact with biological targets suggests potential therapeutic applications, particularly in modulating biochemical pathways relevant to various diseases .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been investigated for its effects on DNA gyrase, an essential enzyme for bacterial DNA replication. The compound's structural characteristics allow it to bind effectively to the active sites of these enzymes, thereby inhibiting their activity .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the structure-activity relationships (SAR) that govern their efficacy:

- Antibacterial Activity : A series of derivatives similar to this compound were tested against various bacterial strains. The results indicated that modifications at specific positions on the phenolic ring could enhance antibacterial potency .

- Structure-Activity Relationships : The influence of halogen substitutions (such as chlorine) on the biological activity has been a focal point of research. For instance, compounds with varying chlorine positions exhibited different levels of enzyme inhibition and antibacterial activity .

- Therapeutic Potential : The compound's ability to act as an inhibitor for certain enzymes makes it a candidate for further investigation in drug development processes aimed at treating infections or other diseases related to enzyme dysfunction .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-((1R,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol | C₉H₁₂ClNO₂ | Different stereochemistry affecting biological activity |

| 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-chlorophenol | C₉H₁₂ClNO₂ | Similar structure but different stereoisomerism |

| 2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol | C₉H₁₂ClNO₂ | Chlorine substitution at the para position alters reactivity |

The distinct stereochemistry and substitution pattern on the phenolic ring are crucial in determining the compound's reactivity and interactions within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.